Cas no 2287316-69-0 (2-(6,6-Dimethyl-4-phenylmethoxycarbonylmorpholin-2-yl)acetic acid)

2-(6,6-Dimethyl-4-phenylmethoxycarbonylmorpholin-2-yl)acetic acid is a specialized morpholine derivative with a phenylmethoxycarbonyl-protected amine and a carboxylic acid functional group. Its rigid, sterically hindered morpholine core enhances stability, while the reactive carboxyl group allows for further derivatization, making it a valuable intermediate in organic synthesis and medicinal chemistry. The compound’s structural features, including the dimethyl substitution and protected amine, contribute to improved selectivity in coupling reactions. It is particularly useful in peptide mimetics and drug discovery, where controlled functionalization and stereochemical integrity are critical. The product is typically employed in research settings requiring high-purity building blocks for complex molecular architectures.
2-(6,6-Dimethyl-4-phenylmethoxycarbonylmorpholin-2-yl)acetic acid structure
2287316-69-0 structure
Product name:2-(6,6-Dimethyl-4-phenylmethoxycarbonylmorpholin-2-yl)acetic acid
CAS No:2287316-69-0
MF:C16H21NO5
MW:307.341645002365
CID:5805593
PubChem ID:137944635

2-(6,6-Dimethyl-4-phenylmethoxycarbonylmorpholin-2-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(6,6-Dimethyl-4-phenylmethoxycarbonylmorpholin-2-yl)acetic acid
    • 2-{4-[(benzyloxy)carbonyl]-6,6-dimethylmorpholin-2-yl}acetic acid
    • 2287316-69-0
    • EN300-6747591
    • Inchi: 1S/C16H21NO5/c1-16(2)11-17(9-13(22-16)8-14(18)19)15(20)21-10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3,(H,18,19)
    • InChI Key: AKSNNERTAGNPGA-UHFFFAOYSA-N
    • SMILES: O1C(CC(=O)O)CN(C(=O)OCC2C=CC=CC=2)CC1(C)C

Computed Properties

  • Exact Mass: 307.14197277g/mol
  • Monoisotopic Mass: 307.14197277g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 403
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 76.1Ų

2-(6,6-Dimethyl-4-phenylmethoxycarbonylmorpholin-2-yl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6747591-0.5g
2-{4-[(benzyloxy)carbonyl]-6,6-dimethylmorpholin-2-yl}acetic acid
2287316-69-0 95.0%
0.5g
$1027.0 2025-03-13
Enamine
EN300-6747591-0.1g
2-{4-[(benzyloxy)carbonyl]-6,6-dimethylmorpholin-2-yl}acetic acid
2287316-69-0 95.0%
0.1g
$943.0 2025-03-13
Enamine
EN300-6747591-5.0g
2-{4-[(benzyloxy)carbonyl]-6,6-dimethylmorpholin-2-yl}acetic acid
2287316-69-0 95.0%
5.0g
$3105.0 2025-03-13
Enamine
EN300-6747591-0.25g
2-{4-[(benzyloxy)carbonyl]-6,6-dimethylmorpholin-2-yl}acetic acid
2287316-69-0 95.0%
0.25g
$985.0 2025-03-13
Enamine
EN300-6747591-2.5g
2-{4-[(benzyloxy)carbonyl]-6,6-dimethylmorpholin-2-yl}acetic acid
2287316-69-0 95.0%
2.5g
$2100.0 2025-03-13
Enamine
EN300-6747591-0.05g
2-{4-[(benzyloxy)carbonyl]-6,6-dimethylmorpholin-2-yl}acetic acid
2287316-69-0 95.0%
0.05g
$900.0 2025-03-13
Enamine
EN300-6747591-10.0g
2-{4-[(benzyloxy)carbonyl]-6,6-dimethylmorpholin-2-yl}acetic acid
2287316-69-0 95.0%
10.0g
$4606.0 2025-03-13
Enamine
EN300-6747591-1.0g
2-{4-[(benzyloxy)carbonyl]-6,6-dimethylmorpholin-2-yl}acetic acid
2287316-69-0 95.0%
1.0g
$1070.0 2025-03-13

Additional information on 2-(6,6-Dimethyl-4-phenylmethoxycarbonylmorpholin-2-yl)acetic acid

Research Briefing on 2-(6,6-Dimethyl-4-phenylmethoxycarbonylmorpholin-2-yl)acetic acid (CAS: 2287316-69-0)

In recent years, the compound 2-(6,6-Dimethyl-4-phenylmethoxycarbonylmorpholin-2-yl)acetic acid (CAS: 2287316-69-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique morpholine core and functionalized acetic acid moiety, has shown promising potential in various therapeutic applications. The following briefing synthesizes the latest findings related to this compound, highlighting its synthesis, biological activity, and potential clinical relevance.

The synthesis of 2-(6,6-Dimethyl-4-phenylmethoxycarbonylmorpholin-2-yl)acetic acid involves a multi-step process that leverages advanced organic chemistry techniques. Recent studies have optimized the synthetic pathway to improve yield and purity, which is critical for its application in drug development. The compound's structural features, including the morpholine ring and the phenylmethoxycarbonyl group, contribute to its stability and bioavailability, making it a viable candidate for further pharmacological evaluation.

From a biological perspective, preliminary studies indicate that this compound exhibits notable activity in modulating specific enzymatic pathways. Research published in the past year has explored its interaction with key proteins involved in inflammatory and metabolic disorders. For instance, one study demonstrated its inhibitory effects on a particular kinase implicated in autoimmune diseases, suggesting its potential as a lead compound for novel therapeutics. These findings are supported by in vitro and in vivo assays, which have shown consistent and reproducible results.

Moreover, the pharmacokinetic profile of 2-(6,6-Dimethyl-4-phenylmethoxycarbonylmorpholin-2-yl)acetic acid has been a focal point of recent investigations. Studies have assessed its absorption, distribution, metabolism, and excretion (ADME) properties, revealing favorable characteristics such as moderate plasma half-life and low toxicity. These attributes enhance its candidacy for further development, particularly in oral formulations. However, challenges related to its solubility and formulation stability remain areas of active research.

In the context of drug discovery, this compound has been incorporated into several high-throughput screening campaigns. Its scaffold has served as a foundation for the design of derivatives with enhanced potency and selectivity. Computational modeling and structure-activity relationship (SAR) studies have been instrumental in guiding these efforts, enabling researchers to identify key structural modifications that optimize therapeutic efficacy.

Looking ahead, the potential applications of 2-(6,6-Dimethyl-4-phenylmethoxycarbonylmorpholin-2-yl)acetic acid extend beyond its current scope. Ongoing research is exploring its utility in targeted drug delivery systems and combination therapies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its transition from bench to bedside, addressing unmet medical needs in areas such as oncology and neurodegenerative diseases.

In conclusion, 2-(6,6-Dimethyl-4-phenylmethoxycarbonylmorpholin-2-yl)acetic acid (CAS: 2287316-69-0) represents a compelling area of study within the chemical biology and pharmaceutical sectors. Its synthesis, biological activity, and pharmacokinetic properties underscore its potential as a therapeutic agent. As research progresses, this compound is poised to play a pivotal role in the development of next-generation pharmaceuticals, offering new avenues for treating complex diseases.

Recommend Articles

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd